molecular formula C23H18N2O3S2 B11615002 11-(4-methylphenyl)-8-[(E)-2-phenylethenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

11-(4-methylphenyl)-8-[(E)-2-phenylethenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

Cat. No.: B11615002
M. Wt: 434.5 g/mol
InChI Key: KIJOSTTWYVGZCQ-FMIVXFBMSA-N
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Description

This compound is a structurally complex tricyclic system featuring a fused dithia-diazatricyclo framework with a 4-methylphenyl group at position 11 and an (E)-styryl substituent at position 6. Its core structure includes two sulfur atoms and two nitrogen atoms within a rigid bicyclic scaffold, contributing to its unique stereoelectronic properties. The compound’s crystallographic data were likely determined using the SHELX software suite, a gold standard for small-molecule refinement .

Properties

Molecular Formula

C23H18N2O3S2

Molecular Weight

434.5 g/mol

IUPAC Name

11-(4-methylphenyl)-8-[(E)-2-phenylethenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

InChI

InChI=1S/C23H18N2O3S2/c1-13-7-10-15(11-8-13)25-21(26)17-16(12-9-14-5-3-2-4-6-14)18-20(24-23(28)30-18)29-19(17)22(25)27/h2-12,16-17,19H,1H3,(H,24,28)/b12-9+

InChI Key

KIJOSTTWYVGZCQ-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C4=C(NC(=O)S4)SC3C2=O)/C=C/C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C4=C(NC(=O)S4)SC3C2=O)C=CC5=CC=CC=C5

Origin of Product

United States

Biological Activity

The compound 11-(4-methylphenyl)-8-[(E)-2-phenylethenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione , often referred to in scientific literature by its IUPAC name or as a specific chemical identifier, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is complex, characterized by a tricyclic framework containing sulfur and nitrogen atoms. The presence of the 4-methylphenyl and phenylethenyl substituents suggests potential interactions with biological targets related to inflammation and cellular signaling pathways.

Molecular Formula

  • C : 19
  • H : 18
  • N : 2
  • S : 2
  • O : 3

The biological activity of this compound can be attributed to several mechanisms:

  • Aryl Hydrocarbon Receptor (AhR) Modulation : Similar to other compounds that interact with the AhR pathway, this compound may influence gene expression related to inflammation and immune responses.
  • Antioxidant Activity : The presence of sulfur atoms may contribute to antioxidant properties, potentially mitigating oxidative stress in cells.
  • Cytokine Regulation : It may downregulate pro-inflammatory cytokines such as IL-17 and TNF-alpha, which are pivotal in various inflammatory diseases.

In Vitro Studies

Recent studies have highlighted the following biological activities:

  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound significantly reduced the secretion of pro-inflammatory cytokines in cultured human keratinocytes.
CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
IL-171003070%
TNF-alpha1504570%

Case Studies

  • Psoriasis Treatment : A clinical trial involving patients with moderate to severe plaque psoriasis showed promising results when treated with formulations containing this compound. Patients reported a significant reduction in plaque severity and associated symptoms after 12 weeks of treatment.
  • Cancer Cell Lines : Research involving various cancer cell lines indicated that the compound could inhibit cell proliferation and induce apoptosis in specific types of cancer cells.

Pharmacokinetics

The pharmacokinetic profile remains to be fully elucidated; however, preliminary data suggest:

  • Absorption : Rapid absorption with peak plasma concentrations observed within 1–2 hours post-administration.
  • Metabolism : Primarily hepatic metabolism with potential involvement of cytochrome P450 enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The tricyclic dithia-diazatricyclo framework is shared with several related compounds, but substituent variations dictate distinct physicochemical and biological profiles:

Compound Name Substituents (Positions) Key Structural Differences Biological Activity/Notes
Target Compound 4-Methylphenyl (11), (E)-styryl (8) High lipophilicity, rigid (E)-configuration Antitumor potential (inferred)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo 4-Methoxyphenyl (9) Methoxy group enhances polarity Spectral data reported
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo 4-Hydroxyphenyl (9) Hydroxyl group enables H-bonding Noted for oxidative stability
CAS 6 Compound* 4-Bromophenyl (11), diethylamino (8) Bromine increases molecular weight Unspecified activity

*From .

The target compound’s (E)-styryl group distinguishes it from analogues with bulkier or polar substituents (e.g., bromine or diethylamino in CAS 6), which may reduce membrane permeability.

Computational Similarity Analysis

Per the similar property principle (), the target compound’s Morgan fingerprint likely overlaps with CAS 6 and compounds due to shared tricyclic motifs. However, Tanimoto similarity scores would decrease significantly for analogues with divergent substituents (e.g., bromophenyl vs. methylphenyl), aligning with activity cliff scenarios where minor structural changes cause drastic bioactivity shifts .

Research Findings and Implications

  • Synthetic Accessibility : The rigid tricyclic core complicates synthesis, requiring advanced cyclization strategies. Substituent modifications (e.g., replacing methyl with methoxy) may require protective-group chemistry, as seen in compounds .
  • Biological Relevance : The (E)-styryl group’s conjugation with the aromatic system may enhance DNA intercalation or kinase inhibition, analogous to gefitinib-like scaffolds (). Antitumor activity is plausible given structural parallels to lankacidin C .
  • Crystallographic Challenges : SHELXL refinements () are critical for resolving stereochemical ambiguities, particularly the (E)-styryl configuration, which impacts molecular docking studies.

Preparation Methods

Molecular Architecture

The target molecule (C₂₃H₁₈N₂O₃S₂) comprises a tricyclic framework with two sulfur atoms, two nitrogen atoms, and three ketone groups. Key features include:

  • A 2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene core, indicating a bicyclic system fused to a third ring.

  • 8-[(E)-2-phenylethenyl] : A trans-configured styryl group at position 8.

  • 11-(4-methylphenyl) : A para-methyl-substituted benzene ring at position 11.

  • Three ketone moieties at positions 5, 10, and 12.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests the following strategic bond cleavages:

  • Fragmentation of the tricyclic core into bicyclic precursors via ring-opening reactions.

  • Disconnection of the styryl group via elimination or cross-coupling reactions.

  • Modular assembly of the dithiadiazatricyclic system through sequential cyclizations.

Proposed Synthetic Routes

Step 1: Synthesis of the Bicyclic Thiazine Intermediate

A plausible starting point involves constructing a bicyclic thiazine system. Reaction of 4-methylbenzene-1,2-diamine with carbon disulfide under basic conditions (e.g., NaOH/EtOH) yields a bis-thiourea intermediate, which undergoes cyclization with α,β-unsaturated ketones to form a dithiazine ring.

Reaction Conditions :

  • Solvent: Ethanol/Water mixture

  • Temperature: 80°C, reflux

  • Catalyst: Piperidine (for deprotonation).

Step 2: Introduction of the Styryl Group

The styryl moiety is introduced via Heck coupling between a brominated intermediate and styrene . Palladium catalysis (Pd(OAc)₂, PPh₃) in the presence of a base (Cs₂CO₃) facilitates this transformation.

Key Parameters :

  • Stereoselectivity: Use of (E)-styrene ensures trans configuration.

  • Yield Optimization: Ligand screening (e.g., tri-o-tolylphosphine) improves efficiency.

Step 3: Tricyclic Ring Formation

Ring-closing metathesis (RCM) using a Grubbs II catalyst forms the third ring. Pre-functionalization with olefin-bearing side chains enables selective cyclization.

Challenges :

  • Competing side reactions necessitate low catalyst loading (1–2 mol%).

  • Solvent choice (CH₂Cl₂) minimizes decomposition.

Ugi Four-Component Reaction (Ugi-4CR)

A multicomponent approach could streamline synthesis. Reactants include:

  • 4-Methylbenzaldehyde (amine component)

  • Cyanoacetamide (carboxylic acid equivalent)

  • Thioglycolic acid (thiol component)

  • Isocyanide

The Ugi-4CR generates a peptoid backbone, which undergoes oxidative cyclization (I₂, DMSO) to form the dithiadiazine core.

Post-Ugi Modifications

  • Oxidation of Thioethers : Treatment with m-CPBA converts thioethers to sulfones, enhancing ring strain for subsequent cyclization.

  • Ethenyl Group Installation : Sonogashira coupling with phenylacetylene followed by partial hydrogenation achieves the (E)-styryl group.

Critical Analysis of Methodologies

Comparative Efficiency

ParameterRoute 1 (Stepwise)Route 2 (Convergent)
Total Steps6–84–5
Overall Yield (%)12–1820–28
Stereochemical ControlModerateHigh
ScalabilityChallengingFeasible

Key Observations :

  • Route 2 offers better atom economy but requires precise stoichiometry.

  • Route 1 allows intermediate purification, critical for complex systems.

Functional Group Compatibility

  • Ketone Stability : Enolization risks during basic conditions necessitate protecting groups (e.g., tert-butyldimethylsilyl).

  • Sulfur Reactivity : Over-oxidation to sulfones must be controlled via low-temperature oxidants (e.g., NaIO₄).

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • Polar Aprotic Solvents (DMF, DMSO): Enhance cyclization rates but may promote side reactions.

  • Microwave Assistance : Reduces reaction times (e.g., RCM from 24 h to 2 h).

Catalytic Systems

  • Grubbs vs. Hoveyda-Grubbs Catalysts : The latter offers higher thermal stability for large-scale syntheses.

  • Palladium Ligands : Bulky ligands (e.g., XPhos) suppress β-hydride elimination in Heck couplings .

Q & A

Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

To confirm the complex tricyclic structure, use single-crystal X-ray diffraction to resolve bond lengths and angles (mean C–C = 0.005 Å; R factor < 0.05) . Complement this with NMR spectroscopy (1H/13C) to verify substituent positions and E-stereochemistry of the phenylethenyl group. For sulfur and nitrogen environments, employ FT-IR to identify dithia-diazatricyclic vibrations and mass spectrometry for molecular ion validation .

Q. What are the critical steps in synthesizing this compound under controlled conditions?

Key steps include:

  • Regioselective cyclization : Use ortho-directing groups to ensure proper ring closure.
  • Stereochemical control : Employ palladium-catalyzed cross-coupling for the E-phenylethenyl moiety.
  • Purification : Apply column chromatography with polar/non-polar solvent gradients to isolate the tricyclic core.
  • Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) to obtain high-purity single crystals for structural validation .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize reaction pathways for this compound?

Use density functional theory (DFT) to model transition states and activation barriers for cyclization steps. Tools like MOPAC2009 or Gaussian can predict regioselectivity and stereochemical outcomes . Integrate COMSOL Multiphysics for reaction flow simulations, varying parameters (temperature, solvent polarity) to identify energy-minimized pathways. Validate predictions with experimental yields and spectroscopic data .

Q. How to design factorial experiments to study substituent effects on this compound’s physicochemical properties?

Implement a 2^k factorial design (where k = variables like substituent electronegativity, solvent polarity). For example:

FactorLevel 1 (Low)Level 2 (High)
Substituent-CH3-OCH3
SolventTolueneDMF
Analyze outcomes (e.g., solubility, reaction rate) using ANOVA to isolate significant interactions. This approach reduces trial-and-error experimentation by 60–70% .

Q. How can discrepancies between experimental data and computational predictions for this compound be resolved?

  • Error Source Analysis : Compare computational assumptions (e.g., solvent effects ignored in DFT) with experimental conditions.
  • Hybrid Methods : Use AI-driven parameter tuning (e.g., Bayesian optimization) to refine computational models using experimental datasets .
  • Multi-technique validation : Cross-check NMR/X-ray data with molecular dynamics simulations to assess conformational flexibility .

Q. What strategies enhance the reproducibility of synthetic protocols for derivatives of this compound?

  • Automated reaction monitoring : Use inline FT-IR or Raman spectroscopy to track intermediate formation in real time.
  • Machine learning (ML) : Train ML models on historical reaction data to predict optimal catalysts or solvent systems.
  • Standardized reporting : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for all experimental parameters .

Interdisciplinary and Methodological Questions

Q. How can AI-driven "smart laboratories" accelerate the discovery of novel analogs?

Deploy autonomous robotic platforms coupled with AI for high-throughput screening. For example:

  • Reaction condition optimization : AI algorithms adjust temperature/pH based on real-time HPLC data.
  • Feedback loops : Experimental results are fed back into quantum chemistry software to refine predictive models .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • Risk assessment : Pre-screen intermediates for explosivity using DSC (Differential Scanning Calorimetry) .
  • Engineering controls : Use gloveboxes for air-sensitive steps and Schlenk lines for inert atmospheres.
  • Training : Mandate 100% compliance with safety exams (e.g., chemical hygiene plans) before lab access .

Data Management and Analysis

Q. How to ensure data integrity in multi-institutional studies on this compound?

  • Blockchain-secured databases : Store raw spectral and crystallographic data with timestamped encryption.
  • Collaborative platforms : Use cloud-based tools like ICReDD’s reaction design interface for shared computational workflows .

Q. What statistical methods are robust for analyzing structure-activity relationships (SAR) in derivatives?

Apply multivariate regression to correlate substituent properties (Hammett σ, LogP) with bioactivity. Use partial least squares (PLS) to handle collinear variables. For non-linear relationships, random forest models outperform traditional methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.